2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-
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Overview
Description
- In ambient conditions, it appears as a white, lump pastille . Its primary application lies in the rubber industry as an anti-reversion agent during the production of rubber chemicals.
2,5-Pyrrolidinedione, 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-: is a chemical compound with the molecular formula CHNO. It consists of two pyrrolidinedione rings connected by a phenylene (benzene) bridge.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-1H-pyrrole-2,5-dione and appropriate reagents.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and solvent-based reactions.
Industrial Production: Industrial-scale production methods are proprietary, but the compound is synthesized using established chemical principles.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Beyond rubber, it may find applications in specialty chemicals.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways involved need further exploration.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolidinediones or compounds with phenylene bridges.
Uniqueness: Highlight its specific structural features and applications.
Remember that this compound’s scientific investigation is dynamic, and new findings may emerge over time
Properties
CAS No. |
91779-84-9 |
---|---|
Molecular Formula |
C16H12N2O8 |
Molecular Weight |
360.27 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H12N2O8/c19-11-4-5-12(20)17(11)25-15(23)9-2-1-3-10(8-9)16(24)26-18-13(21)6-7-14(18)22/h1-3,8H,4-7H2 |
InChI Key |
YIFNMIBSDHKPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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